N-Ethylformanilide
Description
N-Ethylformanilide is an organic compound with the chemical formula C₆H₅N(C₂H₅)CHO. Structurally, it consists of an ethyl group and a formyl group attached to a phenylamino (B1219803) moiety. In academic chemistry, it is recognized primarily for its role as a versatile synthetic intermediate and as a reagent in specific name reactions.
| Property | Value |
| IUPAC Name | N-ethyl-N-phenylformamide |
| Molecular Formula | C₉H₁₁NO |
| Molar Mass | 149.19 g/mol |
| Melting Point | 48-50 °C lookchem.com |
| Boiling Point | 259 °C at 760 mmHg lookchem.com |
| Density | 1.056 g/cm³ lookchem.com |
| A table showing the key chemical and physical properties of this compound. |
The study of organic chemistry as a distinct field began in the early 19th century, initially focused on compounds derived from living organisms. wou.edulibretexts.org The synthesis of urea (B33335) by Friedrich Wöhler in 1828 was a pivotal moment, demonstrating that organic compounds could be created from inorganic starting materials and dismantling the theory of vitalism. wou.edulibretexts.org This breakthrough paved the way for the systematic synthesis and study of countless organic molecules, including the class of compounds known as formanilides.
Formanilides, amides derived from formic acid and aniline (B41778) or its derivatives, emerged as subjects of interest in the latter half of the 19th century. A significant early mention in the chemical literature comes from August Wilhelm von Hofmann in 1878, who described the conversion of formanilide (B94145) into thioformanilide. mdpi.com Early research into formanilides was often linked to the broader investigation of amides and their reactions. For instance, in the early 20th century, Pictet and Crépicux demonstrated that using formanilides instead of acetanilides simplified processes of alkylation and subsequent saponification, highlighting their utility in synthetic sequences. cdnsciencepub.com These initial studies established formanilides as useful and reactive compounds, setting the stage for the exploration of their N-substituted derivatives, such as this compound. The development of formanilide chemistry is part of the larger history of heterocyclic and organic compound exploration which began in the 1800s. researchgate.net
A synthetic intermediate is a short-lived, highly reactive molecule that, when generated in a chemical reaction, quickly converts into a more stable molecule. libretexts.orgwiley.com The significance of this compound lies in its utility as such an intermediate, primarily as a formylating agent.
One of the most prominent uses of N-substituted formanilides is in the Vilsmeier-Haack reaction . This reaction is a widely used method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. While N-methylformanilide is frequently cited in this context for the formylation of substrates like ferrocene, this compound functions analogously. caltech.edu In this process, the formanilide reacts with a halogenating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to generate a highly electrophilic chloroiminium ion known as the Vilsmeier reagent. This reagent is the active species that effects the formylation of the aromatic substrate.
The general utility of this compound extends to its role as a precursor in the synthesis of more complex molecules. It serves as a building block for various pharmaceuticals, agrochemicals, and dyes. lookchem.com The compound can be synthesized through methods such as the reaction of N-ethylaniline with ethyl formate (B1220265). lookchem.com Its applications underscore its importance as a reactive intermediate that facilitates the construction of diverse molecular architectures. solubilityofthings.com
Contemporary academic research continues to explore and expand the applications of this compound and related formamides. A significant area of interest is in the development of more sustainable and efficient synthetic methodologies.
Recent studies have demonstrated the use of this compound in novel catalytic systems. For example, it has been involved in chemocatalytic upgrading of carbon dioxide (CO₂). lookchem.com In this context, N-heterocyclic carbene-carboxyl adducts have been used as recyclable catalysts for the reductive N-formylation of amines with CO₂ and a hydrosilane under mild conditions. lookchem.com Such research aligns with the broader goals of green chemistry, aiming to utilize greenhouse gases as a C1 feedstock for value-added chemicals.
Furthermore, research into reaction mechanisms involving formanilides continues. Studies on cis-trans isomerism in N-methyl- and this compound, for instance, provide fundamental insights into their conformational behavior and reactivity. tandfonline.comacs.org The study of reactive intermediates, including those derived from formanilides, is crucial for understanding how chemical reactions proceed and for designing new synthetic strategies. libretexts.orgwiley.commit.edu Modern research often employs advanced spectroscopic techniques to characterize the transient species generated from compounds like this compound during a reaction. chemicalbook.com
The ongoing investigation into this compound and its chemical behavior highlights its sustained relevance in academic chemistry, from its foundational role in classic organic reactions to its application in cutting-edge, sustainable synthesis.
Structure
3D Structure
Properties
CAS No. |
5461-49-4 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-ethyl-N-phenylformamide |
InChI |
InChI=1S/C9H11NO/c1-2-10(8-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
GBDYFPAHVXJQEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Leading to N Ethylformanilide
Direct N-Formylation of Amines for N-Ethylformanilide Synthesis
The direct introduction of a formyl group onto an amine is a fundamental transformation in organic chemistry, leading to the formation of formamides like this compound. These methods are prized for their atom economy and are the subject of ongoing research to improve efficiency and environmental compatibility.
Reaction of Aniline (B41778) with Ethyl Formate (B1220265)
A conventional and straightforward method for producing this compound involves the reaction of aniline with ethyl formate. lookchem.commdma.ch This process, a classic example of N-formylation, can be conducted without a catalyst, making it an economically and environmentally attractive option. mdma.ch The reaction typically involves heating a mixture of the reactants. Studies have shown that various substituted anilines can be effectively converted to their corresponding N-formyl amides using this method, with yields being influenced by the electronic nature of the substituents on the aniline ring. For instance, anilines with electron-donating groups tend to provide excellent yields. mdma.chresearchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Aniline | Ethyl Formate | Neat, 60°C, 6h | N-Formylaniline | Good to Excellent | mdma.ch |
| Aniline (with electron-donating groups) | Ethyl Formate | - | Corresponding N-formyl amide | 83-89% | mdma.chresearchgate.net |
N-Formylation using Carbon Dioxide and Hydrosilanes
A greener alternative to traditional formylating agents involves the utilization of carbon dioxide (CO2) as a C1 source in conjunction with a reducing agent, typically a hydrosilane. This approach is gaining traction due to the abundance, low cost, and non-toxic nature of CO2. nih.gov The reaction proceeds through the reductive functionalization of CO2 with an amine. researchgate.net
Functionalized ionic liquids (ILs) have emerged as effective catalysts and media for the N-formylation of amines with CO2 and hydrosilanes. researchgate.net Specifically, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-based ionic liquids have demonstrated high efficiency in these reactions, often proceeding under solvent-free conditions. researchgate.net These ILs can act as dual-purpose catalysts, activating both the amine and the CO2. The cation of the ionic liquid can influence the nucleophilicity of the anion, which in turn affects the activation of the hydrosilane. researchgate.net Research has shown that DBU-based ILs can effectively catalyze the formylation of a range of amines to their corresponding formamides. rsc.org
N-Heterocyclic carbenes (NHCs) are powerful organocatalysts for the N-formylation of amines using CO2 and hydrosilanes. nih.gov Stable NHC-CO2 adducts, which are zwitterionic salts, can be prepared and used as recyclable catalysts. researchgate.net These catalysts are effective under mild conditions, such as room temperature and atmospheric pressure of CO2. researchgate.net The catalytic cycle is thought to involve the NHC activating the hydrosilane, which then reduces the CO2 to a formic acid equivalent that subsequently formylates the amine. acs.org This method has been successfully applied to a wide variety of alkyl and aromatic amines, yielding the corresponding formamides in high yields (74-98%). researchgate.net
Recent developments have demonstrated the feasibility of N-formylating amines with CO2 using borane-ammonia adducts (BH3NH3) as the reductant, completely eliminating the need for a catalyst. researchgate.net This method provides good to excellent yields of the formylated products for both primary and secondary amines under mild conditions. researchgate.net The reaction is believed to proceed through the in-situ generation of a formoxyborane species from the reaction of the borane-ammonia adduct with CO2, which then acts as the formylating agent. researchgate.net This catalyst-free approach offers a significant advantage in terms of simplicity and cost-effectiveness. researchgate.netrsc.org
Utilization of N-Heterocyclic Carbene-Carboxyl Adducts as Zwitterionic Catalysts
Metal-Catalyzed N-Formylation and N,N-Formyl Ethylation
Transition metal catalysts have been extensively explored for N-formylation reactions, offering high efficiency and selectivity.
Various metal catalysts, including those based on zinc, cobalt, and manganese, have been shown to be effective for the N-formylation of anilines and other amines using CO2 and a reducing agent. rsc.orgnih.govrsc.org For instance, a catalyst system composed of Zn(OAc)2 and 1,10-phenanthroline (B135089) can effectively catalyze the N-formylation of N-methylaniline with CO2 and phenylsilane, affording the product in high yield even at room temperature. rsc.org Similarly, a single-site cobalt(II) hydride catalyst supported on a metal-organic framework has been reported to be a robust heterogeneous catalyst for this transformation. rsc.org Manganese-based catalysts have also been utilized for the N-formylation of anilines, using surrogates for carbon monoxide like oxalic acid. nih.govacs.org
More complex transformations, such as the N,N-formyl ethylation of amines, have also been achieved using metal catalysis. These reactions introduce both a formyl and an ethyl group to the nitrogen atom in a single step, offering a streamlined route to more complex amides.
Ruthenium-Catalyzed Synthesis within Metal-Organic Frameworks
Indirect Synthetic Routes and Derivatization Strategies
A general and effective method for preparing N-alkylformanilides involves the reaction of a primary aromatic amine with an alkyl orthoformate. researchgate.net This reaction is typically catalyzed by an acid, such as sulfuric acid, and conducted at elevated temperatures (above 140 °C). researchgate.net The reaction of anilines with trimethyl orthoformate or triethyl orthoformate can be promoted by a deep eutectic solvent, which acts as both a catalyst and a reaction medium. academie-sciences.fr
Initially, at lower temperatures, the reaction produces alkyl N-arylformimidates. researchgate.net However, at higher temperatures, these intermediates undergo a molecular rearrangement to yield the more stable N-alkylformanilide as the major product. researchgate.net This one-pot procedure provides good yields for a variety of N-alkylformanilides, including this compound, by reacting aniline with triethyl orthoformate. researchgate.netrsc.org
Table 4: General Conditions for N-Alkylformanilide Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product |
| Primary Aromatic Amine | Alkyl Orthoformate | Sulfuric Acid | >140 °C | N-Alkylformanilide researchgate.net |
| Aromatic Amine | Trimethyl Orthoformate | Deep Eutectic Solvent | 70 °C | N-Formyl Derivative academie-sciences.fr |
Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used as a carbonyl surrogate in organic synthesis. cas.cnnih.gov The synthesis of this compound can be envisioned through a reaction sequence where an N-ethylaniline derivative reacts with a difluorocarbene source, followed by the hydrolysis of the unstable difluorinated intermediate.
In this strategy, difluorocarbene, generated from precursors like (bromodifluoromethyl)phosphonates or sodium chlorodifluoroacetate, reacts with the nitrogen atom of N-ethylaniline. nih.govcas.cn This would form a transient ylide or an N-difluoromethylated adduct. Such species are often unstable and readily undergo hydrolysis, even with trace amounts of water, to replace the two fluorine atoms with an oxygen atom, thus forming the formyl group. nih.gov This method has been demonstrated in the synthesis of γ-lactams from azetidines and N-substituted phthalimides, where the difluorocarbene provides the carbonyl carbon in the final product after hydrolysis. nih.govrsc.org The application of this "difluorocarbene as a carbonyl source" strategy represents a modern approach to formamide (B127407) synthesis.
N-Alkylformanilide Formation from Alkyl Orthoformates and Primary Aromatic Amines
Advanced Catalytic Systems for Formamide Synthesis Relevant to this compound
The synthesis of this compound and related formamides has been significantly advanced by the development of novel catalytic systems. These catalysts offer improved efficiency, selectivity, and sustainability compared to traditional synthetic methods. This section explores several advanced catalytic approaches, including bimetallic systems, nanoparticle catalysts, immobilized acids, and nanoporous metal oxides, which are pertinent to the formation of this compound.
Ligand-Enabled Bimetallic Catalysis for Formamides
Bimetallic catalysis, which utilizes two different metals in a single catalytic system, has emerged as a powerful strategy in organic synthesis. The synergistic interaction between the two metals can lead to enhanced catalytic performance that is not achievable with monometallic catalysts. rsc.org
A notable example relevant to the synthesis of arylformamides is the use of a ligand-controlled Nickel-Aluminum (Ni-Al) bimetallic system. Researchers have developed a method using a bifunctional secondary phosphine (B1218219) oxide (SPO) ligand for the Ni-Al-catalyzed dual C-H annulation of arylformamides with alkynes. nih.gov This reaction creates complex amide-containing heterocyclic structures with yields of up to 97%. nih.gov The SPO ligand plays a crucial role in the reaction's efficiency, highlighting the importance of ligand design in bimetallic catalysis. nih.gov While this specific reaction builds upon the formamide backbone rather than forming it, the principles of activating arylformamides like this compound are directly applicable.
Another relevant bimetallic system involves an Iron-Palladium (Fe-Pd) catalyst for the N-alkylation of amines with alcohols, a process known as the hydrogen auto-transfer (HAT) or borrowing hydrogen (BH) methodology. rsc.org A catalyst derived from a bimetallic metal-organic framework (MOF), Fe10Pd1/NC500, demonstrated superior performance in these reactions. rsc.org This approach is significant as it provides a pathway to N-alkylated amines, which are precursors for N-alkylated formamides like this compound. The synergy between iron and palladium within the bimetallic alloys was credited for the enhanced catalytic activity. rsc.org
Table 1: Examples of Ligand-Enabled Bimetallic Catalysis
| Catalytic System | Ligand/Support | Reaction Type | Relevance to this compound | Source(s) |
|---|---|---|---|---|
| Ni-Al | Secondary Phosphine Oxide (SPO) | Dual C-H annulation of arylformamides | Demonstrates activation of arylformamide C-H bonds | nih.gov |
Polymeric Ionic Liquid-Supported Ruthenium Nanoparticles as Catalysts
Ruthenium nanoparticles (RuNPs) have gained attention for their high catalytic activity in various organic transformations. To enhance their stability and prevent aggregation, which can limit reusability, they are often immobilized on solid supports. researchgate.net Polymeric ionic liquids (PILs) have proven to be effective supports, creating stable and highly efficient heterogeneous catalysts. whiterose.ac.ukncl.ac.uk
Researchers have developed RuNPs stabilized by an amine-decorated polymer-immobilized ionic liquid (RuNP@NH2-PIILS). reading.ac.uk These catalysts have shown remarkable efficiency in the selective reduction of quinolines to 1,2,3,4-tetrahydroquinolines. whiterose.ac.uk The process involves the transfer hydrogenation from a hydrogen donor like dimethylamine (B145610) borane. whiterose.ac.uk The catalyst's structure features ultrafine and nearly monodisperse ruthenium nanoparticles with an average diameter of 1.8 ± 0.5 nm, which are evenly distributed within the support. whiterose.ac.uk
While this specific application is for quinoline (B57606) reduction, the underlying catalytic capability for hydrogenation is directly relevant to formamide synthesis. One common route to formamides is the reductive amination of carboxylic acids or their derivatives, or the N-formylation of amines using a C1 source like carbon dioxide and a hydrosilane, which involves reduction steps. lookchem.com The high turnover frequencies (TOFs) reported for RuNP@NH2-PIILS in hydrogenation reactions suggest their potential applicability in efficient formamide synthesis under mild conditions. whiterose.ac.ukreading.ac.uk The modification of the polymer support with amine groups has been shown to significantly improve the performance of the nanoparticle catalyst compared to unmodified versions. reading.ac.uk
Table 2: Characteristics of a PIL-Supported Ruthenium Nanoparticle Catalyst
| Catalyst Name | Support Type | Nanoparticle | Average NP Diameter | Application Example | Source(s) |
|---|
Immobilized Acid Catalysts (e.g., Sulfuric Acid on Silica (B1680970) Gel)
Immobilizing homogeneous catalysts on solid supports is a key strategy in green chemistry to facilitate catalyst recovery and reuse. Sulfuric acid immobilized on silica gel (H₂SO₄-SiO₂) is an inexpensive, stable, and efficient solid acid catalyst.
This catalyst has been successfully used for the N-formylation of amines using triethyl orthoformate as the formylating agent. This reaction directly produces formamides. The reaction of primary aromatic amines with alkyl orthoformates can yield N-alkylformanilides. acs.org The use of H₂SO₄-SiO₂ offers several advantages, including mild reaction conditions, high yields, and simple work-up procedures.
In a related study, H₂SO₄-SiO₂ was employed as a highly efficient catalyst for the one-pot synthesis of α-acyloxycarboxamides via a Passerini reaction. nih.gov Although the final products are different, this demonstrates the catalyst's effectiveness in forming amide bonds under aqueous conditions. The reactions proceeded rapidly, often within 10 minutes, with excellent yields. The catalyst's reusability was also confirmed, maintaining high efficiency for at least five cycles with only a minor drop in conversion rate, from 98% to 87%. nih.gov This robust performance underscores its potential for industrial-scale synthesis of amides, including this compound.
Table 3: Performance of Immobilized Sulfuric Acid Catalyst
| Reaction Type | Catalyst | Key Advantages | Catalyst Reusability | Source(s) |
|---|---|---|---|---|
| N-Formylation of Amines | H₂SO₄-SiO₂ | Mild conditions, high yields, easy work-up | Not specified | acs.org |
Nanoporous Metal Oxide Catalysts (e.g., TiO₂)
Nanoporous materials are of great interest in catalysis due to their highly ordered pore structures, large surface areas, and tunable properties. nih.gov Metal oxides, such as titanium dioxide (TiO₂), are widely used as catalysts or catalyst supports because of their stability and low cost. enmix.orgrsc.org
Nanoporous TiO₂ has been utilized as a catalyst for the synthesis of N,N′-diarylformamidines. In one study, a nanoporous TiO₂ structure containing an ionic liquid bridge was reported as a highly efficient and reusable catalyst for this transformation. acs.org The synthesis of formamidines shares mechanistic similarities with the synthesis of formamides, often involving the reaction of an amine with a formic acid derivative or equivalent.
The effectiveness of nanoporous metal oxides often stems from their ability to provide high dispersion for active metal particles and prevent their sintering, which enhances catalytic activity and longevity. nih.gov For instance, using nanoporous supports like Al₂O₃ or SiO₂ for metals such as Ni or Ru has shown improved performance in various catalytic reactions. nih.gov While direct synthesis of this compound using a standalone nanoporous TiO₂ catalyst is not extensively documented, these materials serve as excellent supports for catalytically active metals. enmix.org The synthesis of mesoporous TiO₂ can be achieved through various methods, including sol-gel routes and templated approaches, allowing for tailored structural properties to optimize catalytic performance. enmix.org
Table 4: Applications of Nanoporous Metal Oxide-Based Catalysts
| Catalyst / Support | Application | Key Features | Relevance to Formamide Synthesis | Source(s) |
|---|---|---|---|---|
| Nanoporous TiO₂ with Ionic Liquid Bridge | Synthesis of N,N′-diarylformamidines | Efficient, reusable | Synthesis of related formamidine (B1211174) compounds | acs.org |
| Nanoporous Al₂O₃ or SiO₂ | Support for Ni or Ru metal particles | High surface area, prevents metal sintering, enhances dispersion | Supports for metals active in hydrogenation/formylation | nih.gov |
Reaction Mechanisms and Reactivity Studies of N Ethylformanilide and Analogous Formanilides
Mechanistic Investigations of N-Formylation Processes
The synthesis of formamides, including N-ethylformanilide, is a significant area of organic chemistry. tandfonline.com These compounds serve as crucial intermediates in the creation of various pharmaceuticals and are also utilized as polar solvents. tandfonline.com
Detailed Reaction Pathways for CO2 Conversion to Formamides
The conversion of carbon dioxide (CO2), a readily available C1 carbon source, into valuable chemicals like formamides is a key area of sustainable chemistry. researchgate.net One of the prominent pathways involves the reaction of amines with CO2. mdpi.com
A proposed mechanism for the N-formylation of amines using CO2 involves the use of a catalyst, such as ethylenediaminetetraacetic acid (EDTA), and a reducing agent like phenylsilane. mdpi.com The process is thought to begin with the activation of the reducing agent by the catalyst. mdpi.com Subsequently, CO2 inserts into the activated species, forming a formate (B1220265) intermediate. mdpi.com This intermediate then reacts with the amine to yield the final formamide (B127407) product.
In some systems, particularly those using metal nitride catalysts, water can act as the hydrogen source for the reduction of CO2. acs.orgresearchgate.net Formic acid is often generated as an intermediate product, which then reacts with the amine or a nitrogen source to produce the formamide. acs.org The reaction can proceed under relatively mild hydrothermal conditions. acs.orgresearchgate.net
The general mechanism for N-formylation using formic acid involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid. tandfonline.comresearchgate.net This leads to a tetrahedral intermediate which then loses a water molecule to form the desired N-formylated product. tandfonline.comresearchgate.net
Kinetic Studies and Rate-Determining Steps in Amide Formation
In reactions involving multiple elementary steps, the concentration of the reactants involved in the slowest step will appear in the rate equation. savemyexams.comwikipedia.org For instance, if a reaction mechanism consists of two steps, and the first step is slow and involves two molecules of a reactant, the reaction will be second-order with respect to that reactant. wikipedia.org
| Reaction | Proposed Rate-Determining Step | Supporting Evidence |
|---|---|---|
| Acid-Catalyzed Hydrolysis of Formamide | Nucleophilic attack of water on the protonated formamide | Kinetic Isotope Effects (Carbonyl-carbon, carbonyl-oxygen, formyl-hydrogen) nih.gov |
| Reaction of NO2 and CO | Reaction of two NO2 molecules to form NO and NO3 | Experimentally determined rate law is second-order in NO2 and zero-order in CO wikipedia.org |
Influence of Catalysts on Reaction Selectivity and Mechanism
Catalysts play a pivotal role in the synthesis of formamides, influencing both the reaction rate and the selectivity towards the desired product. A variety of catalysts have been explored for the N-formylation of amines.
For the conversion of CO2, catalysts can facilitate the reaction under milder conditions and improve yields. For example, commercially available and non-toxic ethylenediaminetetraacetic acid (EDTA) has been shown to be an effective catalyst for the N-formylation of various amines with CO2, even under ambient temperature and pressure. mdpi.com Other catalytic systems, such as those based on zinc or silver, have also been developed. mdpi.comnih.gov The "cesium effect" has also been noted to catalyze the N-formylation of amines. mdpi.com
In the hydrogenation of formamide intermediates, the choice of catalyst can dictate whether the reaction proceeds via deoxygenative hydrogenation (C-O bond cleavage) or deaminative hydrogenation (C-N bond cleavage). The addition of a base can shift the selectivity towards C-N bond cleavage by deprotonating a hemiaminal intermediate.
Iodine has been used as a simple, practical, and catalytic agent for the N-formylation of a wide range of amines using formic acid under solvent-free conditions. organic-chemistry.org The proposed mechanism suggests that the in situ generated hydroiodic acid (HI) protonates the formic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org This method is advantageous due to its efficiency, selectivity, and the avoidance of toxic or expensive reagents. organic-chemistry.org
Intramolecular Dynamics and Conformational Analysis
The study of the three-dimensional arrangement of atoms in a molecule and the transitions between these arrangements is known as conformational analysis. nih.gov For amides like this compound, this analysis is particularly important for understanding their properties and reactivity.
Cis-Trans Isomerism of this compound and Related Compounds
Due to the partial double-bond character of the C-N amide bond, rotation around this bond is restricted, leading to the existence of cis and trans isomers. wikipedia.org In the context of N-substituted formanilides, the cis isomer has the substituent and the formyl hydrogen on the same side of the C-N bond, while in the trans isomer, they are on opposite sides. orgosolver.com
Proton magnetic resonance (PMR) spectra of N-methyl and this compound have shown the presence of both cis and trans isomers. researchgate.net The relative populations of these isomers can be influenced by factors such as the solvent and the nature of the substituents. cdnsciencepub.com For formanilide (B94145) itself, the trans-conformation has been identified as the lower energy conformation. researchgate.net
Steric and Electronic Factors Governing Conformational Preferences
The preference for a particular conformation in N-aryl amides is governed by a delicate interplay of steric and electronic effects. nsf.govwikipedia.org Steric hindrance arises from the repulsion between electron clouds of atoms or groups that are in close proximity. wikipedia.org
In N-alkyl-N-aryl amides, allylic strain between the N-alkyl and N-aryl substituents can force the aryl group to rotate out of the plane of the amide group. nsf.gov This rotation disrupts conjugation and can destabilize the trans conformation relative to the cis conformation due to repulsion between the π system of the aromatic ring and the lone pairs on the carbonyl oxygen. nsf.gov
Electronic effects also play a significant role. Increasing the electron density on the aromatic ring can lead to a more orthogonal arrangement of the ring with respect to the amide plane, which in turn increases the repulsive interaction with the carbonyl oxygen in the trans conformation, favoring the cis form. nsf.gov In the case of formanilide, a destabilizing electrostatic interaction between the formyl hydrogen and the nearest aromatic hydrogen in the cis conformation has been suggested. nsf.gov Conversely, in the trans configuration, the interaction between this aromatic hydrogen and the partially negative carbonyl oxygen is stabilizing, favoring a planar structure. nsf.gov
The polarity of the solvent can also influence conformational preferences. cdnsciencepub.com More polar solvents can associate more closely with the polar amide group, effectively increasing its steric bulk and influencing the equilibrium between cis and trans isomers. cdnsciencepub.com
| Compound | Factor | Effect on Conformation | Reference |
|---|---|---|---|
| N-Alkyl-N-Aryl Amides | Allylic Strain | Forces aryl group out of amide plane, can favor cis conformation. | nsf.gov |
| N-Aryl Amides | Increased Electron Density on Arene | Favors a more orthogonal arrangement, increasing stability of the cis conformation. | nsf.gov |
| Formanilide | Electrostatic Interaction | Destabilizing interaction between formyl H and aromatic H in cis; stabilizing interaction in trans. | nsf.gov |
| o-Substituted Formanilides | Solvent Polarity | More polar solvents increase the effective steric size of the formamido group, affecting cis/trans ratio. | cdnsciencepub.com |
Specific Bond Activation and Cleavage Reactions
The controlled cleavage of specific chemical bonds within a molecule is a fundamental challenge in organic synthesis. For arylamines like this compound, research has focused on the activation and cleavage of C(sp³)–C(sp³) and C–N bonds, often employing photochemical methods to achieve selectivity under mild conditions.
The oxidative cleavage of the kinetically and thermodynamically stable C(sp³)–C(sp³) bond presents a significant challenge in organic chemistry due to the directional nature of sp³-hybridized orbitals and the absence of π-orbitals. researchgate.netrsc.org However, recent studies have demonstrated that photoinduced selective oxidative C(sp³)–C(sp³) bond cleavage in arylamines can be achieved through simple visible light irradiation, using molecular oxygen as a benign oxidant under very mild conditions. researchgate.netrsc.org
This catalyst-free methodology has been successfully applied to the C(sp³)–C(sp³) bond cleavage in morpholine (B109124) and piperazine (B1678402) arylamines, showing excellent tolerance for various functional groups. rsc.org The process is believed to be initiated by the formation of reactive α-amino radical species from anilines upon visible-light absorption. researchgate.net These radicals can then interact with oxygen to form superoxide (B77818) radicals, leading to the cleavage of the C-C bond. researchgate.net This approach offers a valuable pathway for the functionalization of complex molecules, including clinical drugs and natural products. rsc.org Some research has also explored the use of violet light to promote the cleavage of C(sp³)–C(sp³) bonds, resulting in the formation of a variety of aromatic formamides. researchgate.net
The acylation of compounds through the fracture of a C-C bond is an important transformation in the synthesis of organic intermediates and drugs. google.com Traditionally, oxidative cleavage of C-C bonds requires harsh reaction conditions and strong oxidants. google.com However, recent developments have focused on milder, more efficient methods.
One such method involves the photo-excitation of specific compounds in an oxygen environment. google.com This process generates a nitrogen radical cation through single electron transfer with oxygen. Subsequent deprotonation, radical coupling, and elimination of hydrogen peroxide lead to the final acylated product resulting from C-C bond fracture. google.com This method is notable for not requiring a photocatalyst and proceeding under mild conditions, typically at room temperature with visible light irradiation (e.g., 425 nm). google.com The reaction has been shown to be effective in various organic solvents like acetonitrile, dioxane, and tetrahydrofuran. google.com
Mechanistic studies on rhodium-catalyzed intramolecular carboacylation of quinolinyl ketones have provided quantitative insight into the activation of a ketone-arene carbon-carbon single bond, identifying it as the turnover-limiting step of the catalysis. hope.edu While not directly involving this compound, these studies on C-C bond activation in related systems contribute to the broader understanding of the principles governing such transformations. hope.eduscispace.com
Spectroscopic Analysis and Structural Characterization of N Ethylformanilide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. savemyexams.com
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments
Proton NMR (¹H NMR) spectroscopy of N-Ethylformanilide provides distinct signals corresponding to the different types of protons present in the molecule. The spectrum is characterized by signals for the ethyl group and the phenyl group protons, as well as the formyl proton.
In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following chemical shifts (δ) are observed:
A singlet for the formyl proton (-CHO) appears at approximately 8.36 ppm. rsc.org
The aromatic protons of the phenyl group show complex multiplets in the range of 7.17-7.42 ppm. Specifically, a triplet at 7.42 ppm corresponds to two protons, a triplet at 7.31 ppm to one proton, and a doublet at 7.17 ppm to two protons. rsc.org
The ethyl group protons give rise to a quartet at around 3.87 ppm, which is attributed to the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen atom. rsc.org
A triplet at approximately 1.16 ppm corresponds to the methyl (-CH₃) protons of the ethyl group. rsc.org
The integration of these signals confirms the ratio of the protons in the molecule, and the splitting patterns (singlet, doublet, triplet, quartet) arise from the spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the atoms.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Formyl (-CHO) | 8.36 rsc.org | Singlet | 1 |
| Aromatic (-C₆H₅) | 7.17-7.42 rsc.org | Multiplet | 5 |
| Methylene (-CH₂-) | 3.87 rsc.org | Quartet | 2 |
| Methyl (-CH₃) | 1.16 rsc.org | Triplet | 3 |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in characterizing the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.
The ¹³C NMR spectrum of this compound typically displays the following chemical shifts:
The carbonyl carbon (-CHO) of the formyl group resonates at approximately 162.01 ppm. rsc.org
The carbon atom of the phenyl ring directly attached to the nitrogen (C-ar) appears around 140.81 ppm. rsc.org
The other aromatic carbons (-CH-ar) show signals in the region of 124.23 to 129.63 ppm. rsc.org
The methylene carbon (-CH₂-) of the ethyl group is observed at about 40.06 ppm. rsc.org
The methyl carbon (-CH₃) of the ethyl group gives a signal at approximately 13.04 ppm. rsc.org
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-CHO) | 162.01 rsc.org |
| Aromatic (C-ar) | 140.81 rsc.org |
| Aromatic (-CH-ar) | 124.23, 126.85, 129.63 rsc.org |
| Methylene (-CH₂-) | 40.06 rsc.org |
| Methyl (-CH₃) | 13.04 rsc.org |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While ¹H and ¹³C NMR provide the basic connectivity, advanced NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can offer deeper insights into the stereochemistry and conformational preferences of this compound. numberanalytics.comlongdom.org
Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, which can lead to the existence of cis and trans conformers. Advanced NMR experiments can be used to study the dynamics of this rotation and determine the relative populations of the different conformers in solution. auremn.org.br For instance, NOESY experiments can reveal through-space interactions between protons, which can help to distinguish between different spatial arrangements of the ethyl and phenyl groups relative to the formyl group.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR)
Vibrational spectroscopy, particularly IR and FTIR, is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Absorption Bands of the Amide Functional Group
The IR spectrum of this compound is dominated by the absorption bands of the amide functional group. The most prominent of these is the C=O stretching vibration, which gives rise to a strong absorption band in the region of 1690-1630 cm⁻¹. ucla.edu This is one of the most intense bands in the spectrum. ucla.edu
Other characteristic absorptions for the amide group include:
N-H Bending: For secondary amides, an N-H bending vibration (Amide II band) is typically observed around 1570-1470 cm⁻¹. nih.gov
C-N Stretching: The C-N stretching vibration usually appears in the region of 1400-1000 cm⁻¹.
Additionally, the spectrum will show absorptions corresponding to:
Aromatic C-H stretching: These appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz
Aliphatic C-H stretching: The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹. vscht.cz
Aromatic C=C stretching: These vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.cz
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (C=O) | Stretch | 1690-1630 ucla.edu | Strong |
| Amide (N-H) | Bend (Amide II) | 1570-1470 nih.gov | Medium |
| Aromatic (C-H) | Stretch | >3000 vscht.cz | Medium to Weak |
| Aliphatic (C-H) | Stretch | <3000 vscht.cz | Medium to Strong |
| Aromatic (C=C) | Stretch | 1600-1450 vscht.cz | Medium to Weak |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and molecular formula of a compound. msu.edulibretexts.org The mass spectrum of this compound provides the molecular ion peak and various fragment ions that offer clues about its structure.
The molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 149.19 g/mol . lookchem.com High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. libretexts.org
Electron ionization (EI) is a common method used in mass spectrometry that causes the molecule to fragment in a predictable manner. The fragmentation pattern of this compound is characteristic of amides. Common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom.
A notable fragmentation involves the loss of the ethyl group, leading to a significant peak. Another key fragmentation is the cleavage of the formyl group. Analysis of the resulting fragment ions helps to piece together the structure of the original molecule. For example, a prominent peak at m/z 121.06 is observed, which corresponds to the loss of an ethyl radical. rsc.org Another significant peak at m/z 106.18 can be attributed to further fragmentation. rsc.org
Integration of Multi-Spectroscopic Data for Comprehensive Compound Identification
The definitive structural elucidation of a chemical compound like this compound relies not on a single analytical technique, but on the synergistic integration of data from multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle, and by combining them, chemists can achieve an unambiguous and comprehensive identification of the molecule. The primary techniques employed for the characterization of this compound include Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). The congruence of data from these independent analyses provides a high degree of confidence in the assigned structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nucro-technics.com The spectrum of this compound is primarily dictated by the presence of the phenyl ring, which acts as a chromophore. The lone pair of electrons on the nitrogen atom and the carbonyl group (C=O) are conjugated with the π-electron system of the benzene (B151609) ring. This extended conjugation shifts the absorption maxima to longer wavelengths (a bathochromic shift).
For a closely related compound, N-phenylformamide, a maximum absorption (λmax) is observed at 242 nm. nih.gov Since the ethyl group attached to the nitrogen in this compound has a minor electronic effect, the UV-Vis spectrum of this compound is expected to be very similar, with a strong absorption peak in the same region. This absorption is characteristic of the π → π* transitions within the conjugated aromatic system.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the key functional groups are the tertiary amide and the monosubstituted benzene ring.
Characteristic IR absorptions for amides and aromatic compounds provide strong evidence for the structure of this compound. spectroscopyonline.comrsc.org The most significant peak in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the amide group, which typically appears as a strong band in the region of 1680–1630 cm⁻¹. The C-N stretching vibration of the tertiary amide is also observable. Furthermore, the presence of the benzene ring is confirmed by several characteristic absorptions: C-H stretching from the aromatic ring typically appears above 3000 cm⁻¹, and C=C stretching vibrations within the ring are found in the 1600–1450 cm⁻¹ region. spectroscopyonline.com
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic Ring |
| ~2980-2850 | C-H Stretch | Ethyl Group (Aliphatic) |
| ~1670-1650 | C=O Stretch (Amide I) | Tertiary Amide |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1350-1250 | C-N Stretch | Tertiary Amide |
| ~750, ~690 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows distinct signals for the ethyl group and the aromatic protons. umich.eduorgchemboulder.comresearchgate.net The presence of two distinct sets of signals for the ethyl and formyl protons in some spectra indicates the presence of rotational isomers (rotamers) due to the restricted rotation around the C-N amide bond, a well-known phenomenon in amides. libretexts.org The formyl proton (CHO) appears as a singlet far downfield. The ethyl group protons appear as a quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl group spin system. The protons on the benzene ring typically appear as a series of multiplets in the aromatic region of the spectrum. umich.eduorgchemboulder.com
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
|---|---|---|---|---|
| 8.35 | Singlet | 1H | CHO (Formyl proton) | - |
| 7.42 - 7.29 | Multiplet | 3H | Aromatic protons (meta, para) | - |
| 7.17 | Multiplet | 2H | Aromatic protons (ortho) | - |
| 3.86 | Quartet | 2H | N-CH₂-CH₃ | 7.2 |
| 1.16 | Triplet | 3H | N-CH₂-CH₃ | 7.2 |
Data sourced from multiple references, representative values are shown. orgchemboulder.comresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The spectrum of this compound shows a signal for the carbonyl carbon in the downfield region, characteristic of amides. orgchemboulder.comresearchgate.net It also displays distinct signals for the two carbons of the ethyl group and the carbons of the phenyl ring. Due to the symmetry of the phenyl group, fewer than six signals might be expected, but often slight differences in the electronic environment can lead to separate signals.
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 162.1 | C=O (Formyl carbon) |
| 140.9 | Aromatic C (quaternary, C1) |
| 129.7 | Aromatic CH (C3, C5) |
| 126.9 | Aromatic CH (C4) |
| 124.3 | Aromatic CH (C2, C6) |
| 40.1 | N-CH₂ |
| 13.1 | CH₃ |
Data sourced from multiple references, representative values are shown. orgchemboulder.comresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₁₁NO = 149.19 g/mol ). orgchemboulder.com
The fragmentation pattern gives further structural clues. The base peak (the most intense peak) is often not the molecular ion but a stable fragment. In the case of this compound, common fragmentation pathways include the loss of parts of the ethyl group or the formyl group.
Table 4: GC-MS Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 149 | 76.16 | [C₉H₁₁NO]⁺ (Molecular Ion) |
| 121 | 97.60 | [M - CO]⁺ or [C₈H₉N]⁺ |
| 106 | 100.00 (Base Peak) | [C₇H₈N]⁺ |
| 77 | - | [C₆H₅]⁺ (Phenyl cation) |
Data sourced from reference orgchemboulder.com.
By combining the information from these techniques, a complete picture of the this compound structure emerges. UV-Vis confirms the conjugated aromatic system. IR spectroscopy identifies the key amide and aromatic functional groups. ¹H and ¹³C NMR spectroscopy map out the precise carbon-hydrogen framework, including the connectivity of the ethyl and phenyl groups to the formamide (B127407) core. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This integrated approach leaves no doubt as to the compound's identity.
Applications of N Ethylformanilide in Chemical Synthesis and Materials Science
N-Ethylformanilide as a Chemical Intermediate in Synthesis
As an intermediate, this compound is a precursor molecule that is transformed through subsequent chemical reactions into more complex and often higher-value products. lookchem.comguidechem.com Its applications are prominent in the pharmaceutical, agrochemical, and dye manufacturing sectors. lookchem.comontosight.ai
This compound is utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs). lookchem.comresearchgate.net The formamide (B127407) group is a common structural motif in medicinal chemistry, and introducing it early in a synthetic sequence via this compound can be an efficient strategy. nih.gov Amide functionalities are crucial in a vast number of drug molecules, and processes starting from intermediates like this compound are integral to their assembly. mit.edursc.org For example, the synthesis of N-acylsulfonamides, a class of compounds with significant biological activity, often involves amide bond formation, where an N-alkylated formanilide (B94145) could serve as a foundational component. nih.gov The ability to undergo further reactions, such as methylation, allows for the creation of diverse molecular scaffolds relevant to drug discovery. researchgate.net
In the field of agrochemicals, which include herbicides, insecticides, and fungicides, this compound serves as a valuable intermediate. lookchem.comguidechem.com The synthesis of many modern agrochemicals involves the creation of complex molecules containing amide linkages. mdpi.comnih.gov These amide bonds are often crucial for the biological activity of the final product. mdpi.com The general synthesis pathways for agrochemicals can involve condensation and substitution reactions where an N-substituted aniline (B41778) derivative like this compound could be a key reactant. numberanalytics.com Its role is to provide a specific fragment of the final molecule that is later elaborated upon to produce the active pesticidal compound.
The production of various dyes relies on this compound as a synthetic intermediate. lookchem.comontosight.aigoogle.com It is particularly relevant in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. wikipedia.orgekb.eg The general synthesis of azo dyes involves a diazotization step, where an aromatic amine is converted into a diazonium salt, followed by a coupling reaction with an electron-rich partner. nih.govscribd.com this compound, being a derivative of aniline, can be part of the synthetic pathway to create specific coupling components. Furthermore, the presence of the N-ethyl group on the amino nitrogen can have a bathochromic effect (deepening the color), as alkylation of amino groups enhances their electron-donating character, which is a key principle in tuning the color of dyes. nih.gov
Role in Agrochemical Synthesis
Formylating Agent in Organic Transformations
A primary function of this compound in organic synthesis is as a formylating agent, a reagent that introduces a formyl group (-CHO) into a molecule. This is a fundamental transformation for producing aldehydes, which are themselves versatile intermediates.
This compound is a key reagent in the Vilsmeier-Haack reaction and related formylations for producing aromatic aldehydes. google.com In this process, this compound reacts with a condensing agent, such as phosphorus oxychloride (POCl₃) or phosgene (B1210022), to form an electrophilic intermediate known as the Vilsmeier reagent. google.com This reagent then attacks an electron-rich aromatic ring to introduce a formyl group. A notable industrial application is the synthesis of piperonal (B3395001) from 1,2-methylenedioxybenzene, where this compound is a preferred N-alkylformanilide for the reaction. google.com
Additionally, this compound can serve as the formyl source in the Bouveault aldehyde synthesis. mmcmodinagar.ac.in In this method, highly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), attack the carbonyl carbon of the formamide. mmcmodinagar.ac.inlibretexts.orglibretexts.org Subsequent hydrolysis of the resulting addition product yields the corresponding aldehyde (R-CHO). mmcmodinagar.ac.innumberanalytics.com
| Reaction Type | Aromatic Substrate | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack Type | 1,2-Methylenedioxybenzene | This compound, Phosphorus oxychloride (POCl₃) | Piperonal | google.com |
| Bouveault Synthesis | (Generic Aryl Group from Ar-MgX) | This compound, Arylmagnesium halide (Ar-MgX) | Aromatic Aldehyde (Ar-CHO) | mmcmodinagar.ac.in |
Derivatization Chemistry
Derivatization refers to the chemical modification of a compound to produce a new substance with different properties or functionalities. This compound can undergo several such transformations, primarily involving its amide group, which allows for the creation of a range of other useful chemicals. nih.govipb.ac.id One example is the further alkylation on the nitrogen atom; for instance, this compound can be N-methylated to yield N-ethyl-N-methylaniline using an appropriate catalyst. researchgate.net The amide bond itself presents specific chemical characteristics, including the potential for cis-trans isomerism due to the partial double-bond character of the C-N bond, which influences its reactivity. researchgate.net It can also participate in rearrangements to form other structures, such as alkyl N-arylformimidates. acs.org
Synthesis of Substituted Phenylureas and Related Alkoxylated Derivatives
This compound and its derivatives serve as crucial intermediates in the synthesis of complex organic molecules, particularly substituted phenylureas. Research has demonstrated their utility in creating alkoxylated derivatives of sym-diethyldiphenylurea, which are of interest for their specific chemical properties.
A notable synthetic pathway involves the preparation of N-ethylaniline derivatives from the corresponding this compound compounds. researchgate.netcdnsciencepub.com The formyl group (CHO) in this compound is a protecting group that facilitates certain reactions before being removed. For instance, in the synthesis of derivatives from ethylated vanillin, 3-methoxy-4-ethoxyaniline is converted to its this compound derivative, which is a crystalline solid with a melting point of 80°C. researchgate.net This intermediate is then saponified to yield the secondary amine, N-ethyl-(3-methoxy-4-ethoxy)aniline. researchgate.net
This secondary amine is a key building block. It can be reacted with phosgene (COCl₂) to produce a variety of substituted ureas. researchgate.net The condensation reaction with phosgene can yield N-ethylcarbamyl chlorides, which are themselves reactive intermediates. Further reaction with the parent N-ethylaniline derivative leads to the formation of asymmetrically and symmetrically substituted ureas. researchgate.netcdnsciencepub.com This multi-step approach, utilizing an this compound intermediate, allows for the controlled synthesis of complex ureas with specific alkoxyphenyl substitutions. cdnsciencepub.com
The table below details some of the novel alkoxylated derivatives that have been synthesized through pathways involving this compound intermediates, as described in the research.
| Compound Name | Precursor Amine | Melting Point (°C) |
| This compound of 3-methoxy-4-ethoxyaniline | 3-methoxy-4-ethoxyaniline | 80 |
| N-ethyl-(3-methoxy-4-ethoxyphenyl)urea | 3-methoxy-4-ethoxyaniline | 127 |
| sym-N,N′-diethyl-di-(3-methoxy-4-ethoxyphenyl)-urea | N-ethyl-(3-methoxy-4-ethoxy)aniline | 51 |
| N-ethylcarbamyl chloride of N-ethyl-(3-methoxy-4-ethoxy)aniline | N-ethyl-(3-methoxy-4-ethoxy)aniline | 85 |
| This compound of 3,4-dimethoxyaniline | 3,4-dimethoxyaniline | - (Crude Crystalline) |
| N-ethyl-N,N′-(3,4-dimethoxyphenyl)-urea | N-ethyl-(3,4-dimethoxy)aniline | 159 |
| sym-N,N′-diethyl-di-(3,4-dimethoxyphenyl)-urea | N-ethyl-(3,4-dimethoxy)aniline | 79 |
This table is generated based on data from research on the synthesis of substituted phenylureas from methylated and ethylated vanillin. researchgate.netcdnsciencepub.com
Relevance to N-Vinylformamide Derivatives and Polymer Chemistry
While not a direct precursor in the primary industrial synthesis of N-vinylformamide (NVF), this compound holds relevance in the study of NVF derivatives and the broader field of polymer chemistry. wikipedia.org This relevance stems from the structural and stereochemical insights that can be gained from studying related N-substituted formamides.
Polymer chemistry is a field focused on the synthesis, structure, and properties of polymers, which are large molecules composed of repeating subunits called monomers. ebsco.com N-vinylformamide is a significant monomer used to produce a variety of polymers, such as poly(N-vinylformamide) or PNVF. mdpi.comnih.gov PNVF and its derivatives are used to create materials like hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com
The properties of polymers derived from NVF are influenced by the monomer's structure, including the orientation of the substituents around the amide bond. Research into the stereochemistry of N-alkylformanilides, such as N-methyl and this compound, has been conducted to understand these structural nuances. Studies have shown that for this compound, the bulkier phenyl group tends to be in a trans position relative to the carbonyl oxygen. google.com This type of fundamental stereochemical analysis is valuable for predicting and understanding the conformation of related N-vinylformamide derivatives, which in turn influences how they polymerize and the ultimate properties of the resulting polymer. google.com
The table below lists several N-vinylformamide derivatives that are used in or have been synthesized for polymer applications, highlighting the chemical diversity built around the core NVF structure.
| Derivative Name | Formula | Application/Significance |
| N-vinylformamide (NVF) | C₃H₅NO | Base monomer for PNVF hydrogels and other polymers. mdpi.comnih.gov |
| N-cyanoethyl-N-vinylformamide | C₆H₈N₂O | A derivative monomer for specialized polymers. google.com |
| 2-(N-vinylformamido) ethyl ether (NVEE) | C₁₀H₁₆N₂O₃ | Used as a cross-linker in the formation of PNVF hydrogels. mdpi.com |
| N-hexyl-N-vinylformamide | C₉H₁₇NO | Used in copolymerization with NVF to modify polymer properties. google.com |
This table showcases examples of N-vinylformamide derivatives relevant to polymer chemistry. mdpi.comgoogle.com
Theoretical and Computational Studies of N Ethylformanilide and Formanilide Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and energetics of molecules. glycoforum.gr.jprsc.org These methods allow for the precise calculation of molecular geometries, energy differences between isomers, and the electronic distributions that govern reactivity.
DFT has been systematically applied to study anilide derivatives to understand their fundamental properties. researchgate.net Calculations using hybrid functionals like B3LYP with extensive basis sets such as 6-311+G(3df,2p) provide reliable data on molecular structure and stability. researchgate.net For formanilide (B94145), these calculations show that the trans isomer, where the formyl hydrogen is oriented away from the phenyl ring, is more stable than the cis isomer in the gas phase. scispace.comresearchgate.net The trans conformation is stabilized by a weak C(aromatic)—H∙∙∙O=C intramolecular hydrogen bond, estimated to be around 4 kJ∙mol⁻¹. researchgate.net
In contrast, studies on tertiary N-aryl amides, such as N-methylacetanilide, predict a preference for the cis conformation. nsf.gov This trend suggests that N-Ethylformanilide, as a tertiary amide, will also favor the cis isomer, where the ethyl group and the formyl hydrogen are on the same side of the C-N amide bond. This reversal in preference is attributed to different steric and electronic interactions. In tertiary amides, the C−N−C bond angle can expand at the expense of C−N−H bond angles, a flexibility not available to secondary amides, making the cis form more stable even when the aryl ring is twisted out of the amide plane. nsf.gov
The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key predictors of reactivity. The HOMO-LUMO gap indicates the chemical stability of a molecule. scirp.org Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov For these amides, the oxygen atom typically represents the most negative potential, indicating its role as a primary site for electrophilic attack or hydrogen bonding.
Table 1: Calculated DFT Data for Formanilide Isomers
| Parameter | Isomer | Calculated Value | Method/Basis Set | Source |
|---|---|---|---|---|
| Energy Difference (Ecis - Etrans) | - | 2.5 kcal/mol | Experimental (Supersonic Jet) | scispace.com |
| Energy Difference (Ecis - Etrans) | - | 2.4 kcal/mol | 3-21G | scispace.com |
| NH Stretch Frequency | cis | 3441 cm⁻¹ | Experimental (IR-UV ion-dip) | researchgate.net |
| NH Stretch Frequency | trans | 3463 cm⁻¹ | Experimental (IR-UV ion-dip) | researchgate.net |
| Stabilization Energy (Intramolecular H-bond) | trans | ~4 kJ/mol | B3LYP/6-311+G(3df,2p) | researchgate.net |
Understanding the energetics of different conformations and the barriers to their interconversion is crucial. For formanilide, the trans isomer is experimentally determined to be more stable by approximately 2.5 kcal/mol in the gas phase. scispace.com Quantum chemical calculations can map the potential energy surface for rotation around the N-aryl and C-N bonds, revealing the energy barriers that separate the stable conformers.
Computational methods are also employed to model reaction pathways, such as hydrolysis or other chemical transformations. researchgate.netmun.ca By calculating the structures and energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed. numberanalytics.com For instance, the acid-catalyzed hydrolysis of formanilides has been studied computationally, showing that protonation of the amide group is likely the rate-determining step. researchgate.net These models can predict reaction rates and provide mechanistic insights that are difficult to obtain experimentally. nih.gov The analysis of the intrinsic reaction coordinate (IRC) path confirms the connection between a calculated transition state and the corresponding reactant and product minima. mun.ca
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for the atoms in the system. nih.gov This technique allows for the exploration of conformational landscapes and intermolecular interactions over time, offering insights that complement the static picture from quantum chemical calculations.
MD simulations are ideal for studying the conformational flexibility of molecules like this compound. frontiersin.org These simulations can model the rotation of the ethyl group and the phenyl group, as well as the cis-trans isomerization around the amide bond. tandfonline.comnih.gov By tracking the atomic trajectories over time, researchers can identify the most populated conformational states and the timescales of transitions between them. glycoforum.gr.jpfrontiersin.org
Intermolecular interactions are also well-suited for study via MD. Simulations can model how this compound molecules interact with each other or with solvent molecules. elifesciences.org These interactions, including hydrogen bonding and van der Waals forces, are critical in determining the properties of the substance in condensed phases. tandfonline.com For example, MD simulations of related amides have been used to understand how side chains interact with macromolecules like DNA, revealing preferences for specific binding conformations and the entropic costs associated with binding. tandfonline.com
MD simulations can effectively model how a molecule's behavior changes in different chemical environments, such as in various solvents or in a confined space. elifesciences.org For example, ab initio MD simulations have been used to trace the migration of a water molecule in a hydrated formanilide cluster following photoionization. researchgate.net Such simulations revealed the specific pathway of the water molecule as it moves from the carbonyl group to the NH group, driven by changes in charge-dipole and exchange repulsion interactions upon ionization. researchgate.net
Simulations can also be used to understand how a molecule like this compound interacts with surfaces or interfaces. By placing the molecule in a simulation box with different phases (e.g., water and an organic solvent), one can study its partitioning behavior and orientation at the interface. These types of simulations are invaluable for applications ranging from drug design to materials science. frontiersin.org
Conformational Dynamics and Intermolecular Interactions
Predictive Modeling in Organic Reactions
The data generated from quantum chemical calculations and MD simulations serve as the foundation for predictive modeling of organic reactions. lu.se By leveraging this detailed molecular information, it is possible to build models that forecast reaction outcomes, design novel synthetic pathways, and optimize reaction conditions.
Modern approaches often combine computational data with machine learning algorithms to create powerful predictive tools. lu.se For example, deep learning models can be trained on large datasets of known reactions to predict the products of new reactant combinations. The accuracy of these models depends heavily on the quality of the input data, which includes descriptors derived from quantum chemical calculations like atomic charges, bond orders, and reaction energetics.
Furthermore, computational tools can be used to automatically search for and evaluate complex reaction networks. lu.se By representing reactants, products, and intermediates as nodes in a graph and reactions as the connections between them, algorithms can identify the most energetically favorable pathways for a given transformation. numberanalytics.com This approach is critical for computer-aided synthesis planning, where the goal is to devise the most efficient route to a target molecule. The theoretical understanding of systems like this compound and formanilide provides the essential energetic and mechanistic parameters needed to build and refine these sophisticated predictive models.
Development of Prediction Tree Models for Product Classification
The synthesis and modification of formanilides can often lead to multiple products, making selectivity a key challenge. Prediction tree models, a subset of machine learning algorithms, offer a promising approach to classify and predict the major products of competing reactions. ed.gov These models use a tree-like structure of decisions and their possible consequences, making them interpretable and valuable for chemists. nih.gov
Decision tree algorithms, such as C4.5 and Random Forest, can be trained on datasets of chemical reactions to identify the key factors that govern product outcomes. nih.govnih.gov For reactions involving formanilide systems, such as N-alkylation, these factors could include the nature of the substrate, the type of alkylating agent, the catalyst used, the solvent, and the reaction temperature.
A study on predicting the major product in competing substitution and elimination reactions demonstrated the utility of a decision tree to guide students and researchers through the complex evaluation of multiple reaction variables. ed.gov While not specific to formanilides, this approach is directly applicable. For instance, in the N-alkylation of a formanilide, a decision tree could help predict whether alkylation will occur on the nitrogen or oxygen atom of the amide group, or if other side reactions will predominate.
The development of such a model would involve:
Data Collection: Gathering a dataset of formanilide reactions with detailed information on reactants, conditions, and product distribution.
Feature Selection: Identifying relevant molecular and reaction descriptors (e.g., steric and electronic properties of substituents, solvent polarity, catalyst properties).
Model Training: Using an algorithm like Random Forest on the dataset to build a predictive model. A Random Forest model that predicts regioselectivity for C-H functionalization of heterocycles achieved high accuracy, suggesting this method's potential for formanilide systems as well. nih.gov
Validation: Testing the model's predictive power on a separate set of reactions not used in training.
An illustrative example of features that could be used in a prediction tree model for the N-alkylation of formanilide is shown in the table below.
Table 1: Example Features for a Prediction Tree Model of Formanilide N-Alkylation
| Feature Category | Specific Descriptor | Example Value/Type |
|---|---|---|
| Substrate | Steric hindrance of substituent | Tolman cone angle |
| Electronic effect of substituent | Hammett parameter (σ) | |
| Alkylating Agent | Type of halide | I, Br, Cl |
| Steric bulk of alkyl group | Primary, Secondary, Tertiary | |
| Catalyst | Metal center | Ru, Pd, Cu |
| Ligand type | Phosphine (B1218219), N-heterocyclic carbene | |
| Solvent | Polarity | Dielectric constant |
| Conditions | Temperature | Degrees Celsius |
| Base strength | pKa |
By analyzing these features, the model can learn the complex relationships that determine the reaction's outcome, providing a valuable tool for synthetic planning.
Computational Approaches for Catalyst Design
Computational chemistry is instrumental in the rational design of new and improved catalysts for reactions involving this compound and Formanilide. frontiersin.orgnih.gov The goal is to design catalysts that are not only highly active but also selective and stable. frontiersin.org This is often achieved through a cycle of computational screening, synthesis, and experimental validation. rsc.orgnih.gov
Density Functional Theory (DFT) is a cornerstone of computational catalyst design. schrodinger.com It allows researchers to calculate the energies of reactants, products, and transition states for each elementary step in a catalytic cycle. This information helps to elucidate the reaction mechanism and identify the rate-determining step. For example, a theoretical study on the ruthenium-catalyzed N-alkylation via the "borrowing hydrogen" mechanism provided detailed mechanistic insights, revealing the energetic favorability of one pathway over another. rsc.org Such understanding is crucial for modifying the catalyst to lower the energy barrier of the rate-limiting step.
The process of computational catalyst design typically involves:
Proposing a Catalytic Cycle: Based on chemical intuition and existing literature, a plausible reaction mechanism is hypothesized.
Screening Catalyst Candidates: A range of potential catalysts (e.g., different metal centers or ligands) are modeled. Key performance indicators, such as the activation energy of the rate-determining step, are calculated for each candidate. This can be done in a high-throughput manner. rsc.orgnih.gov
Identifying Promising Candidates: The catalysts that are predicted to have the best performance (e.g., lowest activation energy, desired selectivity) are identified.
Experimental Validation: The most promising candidates are then synthesized and tested in the lab to verify the computational predictions.
The table below provides an example of how computational screening could be applied to find a suitable catalyst for the synthesis of this compound.
Table 2: Illustrative Computational Screening Data for this compound Synthesis Catalyst
| Catalyst Candidate | Metal | Ligand | Calculated Activation Energy (kcal/mol) | Predicted Selectivity for N-alkylation (%) |
|---|---|---|---|---|
| Cat-A | Ru | Triphenylphosphine | 25.4 | 85 |
| Cat-B | Ru | Xantphos | 22.1 | 92 |
| Cat-C | Pd | dppf | 28.9 | 70 |
Note: The data in this table is for illustrative purposes and does not represent actual experimental or calculated values.
Through these computational approaches, it is possible to accelerate the discovery of novel catalysts for the synthesis and transformation of this compound and other formanilides, making the process more efficient and sustainable. simonsfoundation.org
Environmental Fate and Degradation Pathways of N Ethylformanilide
Abiotic Transformation Processes in Environmental Matrices
Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily photodegradation and hydrolysis. episuite.devjetjournal.us These processes are critical in determining the persistence of a substance in the environment.
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. rsc.org This process can occur through two primary mechanisms: direct and indirect photolysis. Direct photolysis involves the direct absorption of light by the chemical, leading to its transformation. ethz.ch Indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light and produce reactive species like singlet oxygen or hydroxyl radicals, which then degrade the target chemical. ethz.chnih.gov
To illustrate the parameters involved in assessing photodegradation, the following table presents typical data points that would be determined in such a study.
| Parameter | Description | Typical Unit |
| Molar Absorption Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | L mol⁻¹ cm⁻¹ |
| Quantum Yield (Φ) | The efficiency of a photochemical process, representing the fraction of absorbed photons that result in a chemical reaction. ethz.ch | dimensionless |
| Photolysis Rate Constant (k_p) | The rate at which a chemical degrades due to light. It is a function of the solar irradiance, the molar absorption coefficient, and the quantum yield. | s⁻¹ or day⁻¹ |
| Photolysis Half-Life (t₁/₂) | The time required for the concentration of a chemical to be reduced by half due to photolysis. | hours or days |
This table represents the types of data collected in photodegradation studies; specific values for N-Ethylformanilide are not available.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. It is a significant abiotic degradation pathway for many organic compounds in water and soil. episuite.dev The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding medium. oecd.orgsitubiosciences.com
Standardized tests, such as the OECD Guideline 111, are used to determine the rate of hydrolysis as a function of pH (typically at pH 4, 7, and 9) and temperature. oecd.orgsitubiosciences.comanalytice.comibacon.com These tests measure the disappearance of the parent compound over time to calculate hydrolysis rate constants and the corresponding half-lives. ibacon.com The results indicate the stability of the substance in aqueous environments. situbiosciences.com For this compound, specific experimental studies determining its hydrolysis rate constants and half-lives under various environmental conditions have not been identified in the available literature.
The table below shows the typical data generated from a standard hydrolysis study (OECD 111).
| pH | Temperature (°C) | Rate Constant (k_obs) | Half-life (t₁/₂) |
| 4 | 25 | Value | Value |
| 7 | 25 | Value | Value |
| 9 | 25 | Value | Value |
| 7 | 50 | Value | Value |
This table illustrates the format of hydrolysis data; specific experimental values for this compound are not available.
Photodegradation Mechanisms and Kinetics
Biotic Transformation Processes
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. episuite.dev It is often the primary mechanism for the removal of organic pollutants from the environment.
The susceptibility of a chemical to microbial degradation is a key factor in its environmental persistence. Standardized screening tests, such as the OECD 301 series for "Ready Biodegradability," are used to assess how easily a substance can be broken down by microorganisms from sources like activated sludge. oecd.orgoecd.org A substance is generally considered "readily biodegradable" if it achieves a high percentage of degradation (e.g., >60% of theoretical carbon dioxide production) within a 10-day window during a 28-day test. oecd.org
If a compound is found to be readily biodegradable, it is expected to be rapidly removed in wastewater treatment plants and the wider environment. aropha.com If it is not, it may persist for longer periods. The specific metabolic pathway, including the intermediate and final degradation products (metabolites), can be identified through more detailed studies. europa.eu There are no specific studies on the microbial degradation of this compound in the reviewed literature, and therefore, its biodegradability status and potential metabolites are unknown.
Environmental Distribution and Persistence Modeling
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and environmental fate models are used to estimate a chemical's properties and predict its environmental behavior. jetjournal.usrsc.orgecetoc.org Tools like the US Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™ are widely used for this purpose. episuite.devchemistryforsustainability.orgchemsafetypro.comepa.gov
These models use the chemical's structure to predict key physicochemical properties and fate parameters, such as:
Log K_ow (Octanol-Water Partition Coefficient): Indicates the potential for bioaccumulation.
Water Solubility: Affects transport in aquatic systems.
Vapor Pressure: Influences partitioning into the atmosphere.
K_oc (Soil Organic Carbon-Water Partitioning Coefficient): Predicts sorption to soil and sediment.
Biodegradation Half-life: Estimates persistence in water, soil, and sediment.
Atmospheric Oxidation Half-life: Predicts degradation in the air.
The following table provides an example of the output from a screening-level environmental fate model.
| Predicted Parameter | Value | Compartment/Significance |
| Log K_ow | Estimated Value | Bioaccumulation potential |
| Water Solubility | Estimated Value | Mobility in water |
| Vapor Pressure | Estimated Value | Volatilization from soil/water |
| Biodegradation Half-Life (Biowin) | Estimated Value | Persistence |
| Total Removal in STP (STPWIN) | Estimated Value | Fate in wastewater treatment |
| Fugacity Model (Level III) | Distribution % | Predicted environmental distribution (Air, Water, Soil, Sediment) |
This table is an illustrative example of model predictions; specific model outputs for this compound would require a dedicated QSAR analysis.
Biological Activity and Mechanistic Insights Excluding Clinical Applications
Identification of N-Ethylformanilide Analogs in Natural Product Extracts
The formanilide (B94145) structural motif, while a common synthetic intermediate, is also found in nature. Research into natural product extracts has led to the identification and characterization of various formanilide derivatives from diverse biological sources.
Isolation and Characterization of Formanilide Derivatives from Plant and Fungal Sources
Formanilide derivatives have been successfully isolated from both fungal and plant kingdoms. From the culture broth of the fungus Perenniporia fraxinea, a new formanilide dimer named fraxinin was isolated, along with three other known formanilides. nih.govresearchgate.net The structures of these compounds were elucidated using spectroscopic methods, including NMR and mass analysis. nih.govresearchgate.net These particular formanilides, specifically para-hydroxy formanilide and para-methoxy formanilide, are noted for their use in traditional medicine. acs.orgnih.gov
In the plant kingdom, a phytochemical analysis of the n-hexane flower extract of Cassia fistula using Gas Chromatography-Mass Spectrometry (GC-MS) identified the presence of 2-ethylformanilide . While numerous compounds were identified in the extract, 2-ethylformanilide was ranked as a moderately abundant compound. Other studies on Cassia fistula have isolated various other classes of compounds, including chromones and furfural (B47365) derivatives, from its seeds and fruit pulp. nih.govresearchgate.net
Additionally, other microorganisms have been shown to produce formanilides through metabolic processes. For instance, certain bacteria and algae can metabolize aniline (B41778) into formanilide and other related compounds. nih.gov
Table 1: Examples of Formanilide Derivatives from Natural Sources
| Compound Name | Source Organism | Organism Type | Reference |
|---|---|---|---|
| Fraxinin (a formanilide dimer) | Perenniporia fraxinea | Fungus | nih.govresearchgate.net |
| para-Hydroxy formanilide | Perenniporia fraxinea | Fungus | acs.orgnih.gov |
| para-Methoxy formanilide | Perenniporia fraxinea | Fungus | acs.orgnih.gov |
| 2-Ethylformanilide | Cassia fistula (flower) | Plant | amazonaws.com |
Observed Biological Effects in Pre-Clinical Models
Analogs and derivatives containing amide or anilide structures, similar to this compound, have been investigated for their pharmacological effects in various preclinical animal models. These studies provide insights into their potential antinociceptive and anti-inflammatory activities.
Antinociceptive Activity in Animal Models
Various formamide (B127407) and anilide derivatives have demonstrated pain-relieving properties in established animal models of nociception. For instance, flavone (B191248) derivatives have been shown to produce significant analgesic responses in mice subjected to acetic acid-induced writhing, tail immersion, and formalin-induced nociception assays. nih.gov The antinociceptive effects of these flavone derivatives were attenuated by naloxone, suggesting a mechanism that involves the opioid system. nih.gov
Similarly, studies on 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives, which contain an amide linkage, showed analgesic activity in a p-benzoquinone-induced writhing test in mice. researchgate.net Propanoic acid derivatives within this class were generally found to have higher analgesic activity. researchgate.net These models are standard for screening compounds for peripheral and central analgesic effects.
Anti-inflammatory Activity in Animal Models
The anti-inflammatory potential of formanilide analogs and related structures has been frequently evaluated using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. sphinxsai.com
Benzothiazole (B30560) Derivatives: Certain 2-amino benzothiazole derivatives showed significant anti-inflammatory activity against carrageenan-induced paw edema, with some compounds being comparable to the standard drug diclofenac (B195802). sphinxsai.com
Benzoxazolinone/Benzothiazolinone Derivatives: In the same carrageenan-induced hind paw edema model, propanoic acid derivatives of 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone demonstrated notable anti-inflammatory effects. researchgate.net
Phloroglucinol Derivatives: A synthesized derivative of phloroglucinol, a natural product, was shown to reduce the expression of proinflammatory cytokines like IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells and alleviate cognitive impairment in an LPS-induced neuroinflammation mouse model. nih.gov
Indene (B144670) and Tetralene Analogues: In a study exploring novel pharmacological activities, 1-chloro-2-formyl indene and tetralene analogues were found to inhibit the production of pro-inflammatory cytokines in response to LPS-induced inflammation in mouse macrophages. researchgate.net
These studies highlight that the core structures related to this compound are present in molecules with demonstrable anti-inflammatory and pain-reducing effects in preclinical settings.
Table 2: Preclinical Anti-inflammatory and Antinociceptive Studies
| Compound Class | Biological Activity | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| Flavone Derivatives | Antinociceptive | Acetic acid-induced writhing, tail immersion, formalin test (mice) | Significant analgesic response, suggesting opioid system involvement. | nih.gov |
| 6-Acyl-2-benzoxazolinone/benzothiazolinone Derivatives | Analgesic & Anti-inflammatory | p-Benzoquinone writhing & Carrageenan paw edema (mice) | Propanoic acid derivatives showed higher activity. | researchgate.net |
| 2-Amino Benzothiazole Derivatives | Anti-inflammatory | Carrageenan paw edema (rats) | Activity comparable to diclofenac in some cases. | sphinxsai.com |
| Phloroglucinol Derivatives | Anti-inflammatory | LPS-induced neuroinflammation (mice) | Reduced pro-inflammatory cytokines (IL-6, TNF-α). | nih.gov |
Molecular Interaction Studies Relevant to Biological Systems
Understanding how formanilide and its analogs interact with biomolecules at a molecular level is crucial for elucidating their mechanisms of action. Studies have ranged from fundamental interactions with water to complex reactions with biopolymers and advanced methods for identifying protein targets.
Investigations into Binding Mechanisms with Biomolecules
Interaction with Water: The interaction between formanilide, the parent compound of this compound, and water has been studied extensively using Fourier transform microwave spectroscopy. These studies reveal that complexation with water can induce a conformational switch in formanilide from the trans configuration, which is more stable for the isolated molecule, to the cis configuration. researchgate.net In these complexes, water molecules form hydrogen bond networks with the amide's amino (N-H) and carbonyl (C=O) groups. The binding energies of a single water molecule to the C=O and N-H sites of trans-formanilide have been measured at 5.40 kcal/mol and 5.65 kcal/mol, respectively. acs.org This fundamental interaction is critical, as water-mediated forces govern the shape and activity of biomolecules in biological systems.
Interaction with Lignin (B12514952): A novel application demonstrating molecular interaction involves the use of formanilide in biomass processing. In an innovative strategy, formanilide reacts with lignin, a complex biopolymer, during the fractionation of biomass. rsc.org The aromatic ring of formanilide is highly reactive and effectively captures carbocation intermediates formed during lignin depolymerization, resulting in a high-N-density aminated lignin. rsc.org This process showcases a direct, covalent interaction between formanilide and a major biomolecule.
Probing Protein Interactions: Advanced synthetic methods are being developed to probe the cellular targets of complex natural products. One such strategy involves the late-stage functionalization of inert C-H bonds. acs.org For example, a rhodium-catalyzed C-H amination reaction was used to introduce an alkyne tag onto the natural product eupalmerin acetate. nih.govnih.govscispace.comresearchgate.net This "armed" version of the natural product could then be used as a probe in quantitative proteome profiling to identify its specific protein binding partners within cancer cells, revealing a polypharmacological mode of action. nih.govnih.gov While not performed on this compound itself, this methodology represents a powerful approach to investigate the binding mechanisms of formanilide-like molecules with their cellular protein targets. acs.org
Future Research Directions and Emerging Trends in N Ethylformanilide Chemistry
Development of Green Chemistry Approaches for Synthesis
The chemical industry's growing emphasis on sustainability is steering research towards environmentally benign methods for synthesizing N-Ethylformanilide. researchgate.netnih.govijsetpub.com Green chemistry principles, such as atom economy, use of safer solvents, and waste reduction, are at the forefront of this shift. acs.org
Key areas of investigation include:
Microwave-assisted synthesis: This technique can significantly shorten reaction times, increase product yields, and reduce side reactions by providing a non-conventional heat source. uitm.edu.my
Catalyst- and solvent-free conditions: Researchers are exploring reactions that proceed efficiently without the need for traditional catalysts or volatile organic solvents, thereby minimizing environmental impact. researchgate.net
Use of greener reagents: The replacement of hazardous formylating agents with more benign alternatives, such as formic acid or ethyl formate (B1220265), is a key focus. researchgate.net
Deep eutectic solvents (DES): These biodegradable and low-cost solvents can act as both the catalyst and the reaction medium, offering a recyclable and efficient system for N-formylation reactions. nih.gov
A comparative look at traditional versus green synthesis approaches highlights the potential for significant environmental and efficiency gains.
Table 1: Comparison of Synthetic Approaches for N-Formylation
| Feature | Traditional Synthesis | Green Synthesis Approaches |
| Solvents | Often uses volatile organic compounds (VOCs) | Water, deep eutectic solvents, or solvent-free conditions. researchgate.netnih.gov |
| Catalysts | May involve heavy metals or hazardous reagents. | Biocatalysts, organocatalysts, or reusable catalysts. nih.govlookchem.com |
| Energy Source | Conventional heating (reflux). researchgate.net | Microwave irradiation, ultrasound. uitm.edu.my |
| Byproducts | Can generate significant waste. | Designed to minimize waste and maximize atom economy. acs.org |
| Reaction Time | Often requires long reaction times. | Can be significantly shorter. uitm.edu.myresearchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of highly efficient and selective catalysts is crucial for advancing the synthesis of this compound and its derivatives. Research is moving beyond traditional catalysts to explore innovative systems that offer improved performance under milder conditions. tamu.edu
Emerging catalytic systems include:
Heterogeneous geminal atom catalysts (GACs): These catalysts, featuring two metal cores, have shown promise in promoting greener and more sustainable manufacturing processes with a significantly lower carbon footprint. nus.edu.sg
Metal-organic frameworks (MOFs): The unique porous structure of MOFs makes them effective catalysts for various organic transformations, including the conversion of CO2 into valuable chemicals like formamides. aaqr.orgmdpi.com
Bimetallic catalysts: Combining two different metals, such as Ni-Al, can lead to enhanced catalytic activity and selectivity in reactions involving formamides. lookchem.com
Ionic liquids (ILs): Functionalized ionic liquids can act as efficient catalysts and solvents for the N-formylation of amines with CO2 and hydrosilanes under mild, solvent-free conditions. lookchem.comaaqr.org
Enzyme catalysis: Biocatalysts offer high specificity and can often eliminate the need for protecting groups, leading to cleaner and more efficient synthetic routes. acs.orgmdpi.com
Advanced Mechanistic Studies Leveraging In Situ Techniques
A fundamental understanding of reaction mechanisms is key to optimizing synthetic processes and designing better catalysts. The use of in situ spectroscopic and analytical techniques allows researchers to observe reactions as they happen, providing invaluable insights into the transient intermediates and transition states.
Techniques being employed for mechanistic studies include:
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique is used to study the surface of catalysts and adsorbed species during a reaction, helping to elucidate the reaction pathway. escholarship.org
X-ray Absorption Spectroscopy (XAS): XAS can provide information about the electronic structure and local coordination environment of a catalytic metal center, tracking its oxidation state throughout the reaction cycle. escholarship.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR techniques are powerful tools for identifying reaction intermediates and determining reaction kinetics. nih.govnih.gov
Density Functional Theory (DFT) Calculations: Computational methods like DFT are used to model reaction pathways, calculate energy barriers, and predict the stability of intermediates, complementing experimental findings. lookchem.comrsc.org
These studies have been instrumental in understanding the mechanisms of reactions like the copper-catalyzed N-arylation of amides (the Goldberg reaction) and the Leuckart reaction. nih.govwikipedia.org For instance, in the Goldberg reaction, mechanistic studies have highlighted the role of chelating diamine ligands in controlling the concentration of the active Cu(I) catalytic species. nih.gov
Rational Design and Synthesis of this compound Derivatives with Tailored Reactivity
The ability to rationally design and synthesize derivatives of this compound with specific chemical properties opens up new possibilities for their application in various fields, including pharmaceuticals and materials science. This involves strategically modifying the core structure to influence its reactivity and function.
Approaches to designing and synthesizing novel derivatives include:
Multi-component reactions: These reactions allow for the efficient construction of complex molecules from simple starting materials in a single step, enabling the creation of diverse libraries of derivatives. frontiersin.org
Catalytic asymmetric synthesis: The development of chiral catalysts facilitates the synthesis of enantiomerically pure derivatives, which is crucial for many biological applications. frontiersin.orgnih.gov
Modification of the formyl group: Reactions targeting the formyl group can lead to a wide range of functionalized derivatives.
Substitution on the aromatic ring: Introducing different substituents onto the phenyl ring can modulate the electronic properties and reactivity of the molecule.
For example, N-vinylformamide, a derivative of formamide (B127407), can act as a nucleophile and undergo various addition and polymerization reactions, leading to polymers with diverse properties. google.com The synthesis of N-alkyl-N-vinylformamide compounds and their subsequent polymerization demonstrates the potential for creating tailored materials. google.com
Deeper Integration of Computational Chemistry for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and the design of new synthetic pathways. Its integration into the study of this compound is accelerating discovery and innovation.
Applications of computational chemistry in this field include:
Predicting reaction mechanisms: DFT and other quantum chemical methods can be used to map out the energy landscape of a reaction, identifying the most likely pathway and the structure of transition states. lookchem.comrsc.orgblogspot.com
Virtual screening of catalysts: Computational models can be used to screen large libraries of potential catalysts, identifying the most promising candidates for experimental investigation.
Predicting molecular properties: Properties such as electronic structure, reactivity, and spectroscopic signatures can be calculated, providing valuable information for the design of new derivatives. scielo.org.mx
Bayesian predictive synthesis: This statistical approach can be used to synthesize multiple predictive distributions coherently, aiding in the design of experiments and the interpretation of results. arxiv.org
Computational studies have provided insights into the electronic effects of substituents on the catalytic activity of N-heterocyclic carbene (NHC)-CO2 adducts used in formamide synthesis. lookchem.com
Investigations into Broader Environmental and Biological Footprints
As with any chemical compound, a thorough understanding of the environmental fate and potential biological effects of this compound and its derivatives is essential for responsible development and use.
Key areas of investigation include:
Biodegradation pathways: Studying how these compounds are broken down by microorganisms in the environment is crucial for assessing their persistence. nih.gov
Toxicity studies: Evaluating the potential toxicity of this compound and its degradation products to various organisms is a critical aspect of its environmental risk assessment.
Bioaccumulation potential: Determining whether these compounds can accumulate in the tissues of living organisms is important for understanding their long-term ecological impact. nih.gov
Interaction with biological systems: Research into how these compounds interact with biological molecules, such as enzymes and DNA, can provide insights into their potential biological activity and mechanisms of action. tandfonline.com
While specific studies on this compound are limited, research on related compounds provides a framework for these investigations. For example, studies on the aerobic biotransformation of N-ethyl perfluorooctane (B1214571) sulfonamidoethanol (N-EtFOSE) have detailed its degradation pathway in activated sludge. nih.gov Such studies are vital for ensuring the sustainable and safe application of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Ethylformanilide, and how can reaction purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions, such as reacting formanilide derivatives with ethylating agents (e.g., ethyl halides). To optimize purity:
- Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis by-products .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel .
Q. How can researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer :
- Spectroscopy : Use NMR to confirm ethyl group integration (δ 1.2–1.4 ppm for CH, δ 3.4–3.8 ppm for CH) and FT-IR for carbonyl (C=O) stretching (~1680 cm) .
- Chromatography : Validate purity via HPLC with a C18 column and UV detection at 254 nm .
- Thermal Analysis : Determine melting points (literature range: 101–102°C at 15 mmHg) using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data for this compound derivatives?
- Methodological Answer :
- Cross-validate with computational tools (e.g., DFT simulations for NMR chemical shifts) .
- Replicate experiments under inert conditions (argon/glovebox) to rule out oxidation artifacts .
- Compare with literature databases (e.g., NIST Chemistry WebBook) to identify anomalies in peak assignments .
- Case Study : Conflicting NMR signals may arise from rotational isomerism; variable-temperature NMR can resolve dynamic effects .
Q. What computational methods are suitable for predicting this compound’s reactivity in novel reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map transition states and activation energies (e.g., B3LYP/6-31G* level) .
- Use molecular dynamics simulations to model solvation effects in polar aprotic solvents .
- Validate predictions with kinetic studies (e.g., rate constant measurements via UV-Vis spectroscopy) .
Q. How should researchers address contradictory biological activity data for this compound analogs?
- Methodological Answer :
- Scrutinize assay conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. PBS) can alter bioavailability .
- Conduct dose-response curves with triplicate measurements to quantify IC variability .
- Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate literature inconsistencies .
Q. What experimental designs are optimal for optimizing this compound’s catalytic applications?
- Methodological Answer :
- Apply design of experiments (DoE) to screen variables (e.g., catalyst loading, temperature, solvent polarity) .
- Use response surface methodology (RSM) to model non-linear relationships between reaction parameters and yield .
- Validate robustness via interlaboratory studies with standardized protocols .
Q. How can researchers assess this compound’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks .
- Monitor degradation via LC-MS to identify hydrolysis products (e.g., formanilide or ethylamine derivatives) .
- Store in amber vials under nitrogen to mitigate photolytic and oxidative decomposition .
Q. What protocols mitigate air/moisture sensitivity during this compound handling?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
